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Glycoprotein 100 (Gp100), also known as premelanosome protein (Pmel or Pmel17 in mice), is

a transmembrane glycoprotein integral to melanosome maturation within melanocytes.[1][2] Its

expression is largely restricted to melanocytes and melanoma cells, making it a prominent

tumor-associated antigen (TAA) and a key target for immunotherapy research.[3][4][5] In

preclinical research, Gp100 is extensively utilized in various melanoma mouse models to

investigate and develop novel cancer immunotherapies, including vaccines and adoptive cell

transfer (ACT). This guide provides an in-depth overview of the role of Gp100 in these models,

focusing on experimental methodologies and data for researchers and drug development

professionals.

Gp100 as a "Self" Tumor Antigen
A central challenge in targeting Gp100 is that it is a nonmutated "self" antigen, meaning the

immune system is generally tolerant to it to prevent autoimmunity. Therapeutic strategies,

therefore, must be potent enough to break this immunological tolerance. Many studies leverage

the C57BL/6 mouse strain and the syngeneic B16 melanoma cell line, which naturally

expresses the murine Gp100 homolog, Pmel17.

A common strategy to overcome self-tolerance is xenogeneic immunization, where mice are

immunized with the human form of Gp100 (hGp100). The minor differences between the

human and mouse proteins are sufficient to provoke a potent CD8+ T cell response that cross-

reacts with the native mouse Gp100 expressed on B16 melanoma cells. Specifically, the

human Gp10025–33 peptide epitope acts as a heteroclitic epitope, showing a higher affinity for
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the murine MHC class I molecule H-2Db than its murine counterpart, leading to a more robust

immune activation.
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Caption: Logical workflow of xenogeneic immunization breaking self-tolerance.
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Key Mouse Models
B16 Melanoma Model
The B16-F10 cell line is a spontaneously arising murine melanoma from the C57BL/6 mouse,

making it a syngeneic and poorly immunogenic tumor model. It is widely used for studying

melanoma progression and for evaluating immunotherapies. Upon subcutaneous injection into

C57BL/6 mice, B16-F10 cells form aggressive, rapidly growing tumors.

Pmel-1 TCR Transgenic Model
The pmel-1 transgenic mouse is a powerful tool for studying Gp100-specific T cell responses.

These mice are engineered to express a T-cell receptor (TCR) that specifically recognizes the

mouse Gp10025-33 peptide presented by the MHC class I molecule H-2Db. Consequently, a

large proportion of their CD8+ T cells are naive but specific for the Gp100 antigen. This model

is invaluable for adoptive cell transfer (ACT) studies, as it provides a readily available source of

tumor-reactive T cells. However, despite the high frequency of Gp100-specific T cells, B16

melanoma often grows progressively in untreated pmel-1 mice, indicating a state of functional

tolerance or ignorance in vivo that must be overcome by therapeutic intervention.

Gp100-Targeted Immunotherapy Strategies
Vaccine Approaches
Gp100-based vaccines aim to generate a robust and durable antigen-specific T cell response

to control tumor growth. Various platforms have been tested in mouse models.

DNA Vaccines: Involve intramuscular or particle-mediated delivery of a plasmid DNA

encoding the human Gp100 antigen. This leads to in vivo production of the Gp100 protein,

which is then processed and presented by host antigen-presenting cells (APCs) to initiate a

T cell response. Co-administration of adjuvants like GM-CSF can enhance the vaccine's

efficacy.

Peptide Vaccines: Utilize specific immunogenic peptides from the Gp100 protein, often

combined with adjuvants. These can be delivered in various formulations, such as

liposomes, to improve delivery to APCs and enhance immunogenicity.
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Viral Vectors: Recombinant viruses, such as vaccinia virus, engineered to express Gp100

have been shown to elicit specific CD8+ T cell responses.
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Caption: General experimental workflow for a therapeutic Gp100 vaccine study.

Adoptive Cell Transfer (ACT)
ACT therapy using T cells from pmel-1 mice is a cornerstone of Gp100-related preclinical

research. This approach involves the ex vivo activation and expansion of Gp100-specific CD8+

T cells, which are then infused into tumor-bearing recipient mice. For maximal therapeutic

effect, ACT is often combined with several other treatments:

Lymphodepletion: Pre-treatment of recipient mice with radiation or chemotherapy to

eliminate suppressive immune cells and create "space" for the transferred T cells.

Vaccination: Post-transfer vaccination (e.g., with a recombinant vaccinia virus expressing

hGp100) to further stimulate the transferred T cells in vivo.

Cytokine Support: Administration of cytokines like Interleukin-2 (IL-2) to promote the survival

and proliferation of the transferred T cells.
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Caption: Experimental workflow for Adoptive Cell Transfer (ACT) using pmel-1 T cells.
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Combination with Checkpoint Inhibitors
Gp100-targeted therapies can be made more effective by combining them with immune

checkpoint inhibitors, such as anti-PD-1 antibodies. Tumors can express ligands like PD-L1 to

deactivate T cells. By blocking the PD-1/PD-L1 pathway, these inhibitors can "release the

brakes" on the immune system, enhancing the function of Gp100-specific T cells generated by

vaccines or transferred via ACT, leading to improved tumor regression.

Antigen Processing and Presentation
For Gp100 to be recognized by CD8+ T cells, it must be processed within the melanoma cell

and its peptide fragments presented on MHC class I molecules. Gp100 is endogenously

synthesized and, like other intracellular proteins, is degraded by the proteasome. The resulting

peptides are transported into the endoplasmic reticulum (ER) by the Transporter associated

with Antigen Processing (TAP), where they are loaded onto newly synthesized MHC class I

molecules. This complex is then transported to the cell surface for recognition by the TCR on

CD8+ T cells. Gp100 can also be processed for presentation on MHC class II molecules,

engaging CD4+ T cells.
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Caption: MHC Class I antigen presentation pathway for Gp100 in melanoma cells.
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Quantitative Data Summary

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10828518?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Study Focus Mouse Model
Treatment
Groups

Key
Quantitative
Finding

Reference

Liposomal

Vaccine + Anti-

PD-1

C57BL/6 with

B16F10 tumors

1. Buffer

(Control) 2.

Gp100 peptide 3.

Lip-peptide 4.

Peptide+CpG 5.

Lip-peptide+CpG

+ anti-PD-1

Combination

therapy (Group

5) led to the most

significant tumor

regression and

the highest IFN-γ

production by

tumor-infiltrating

lymphocytes.

DNA Vaccine C57BL/6

1. Human Gp100

DNA + GM-CSF

DNA 2. Gp100

DNA alone

Co-delivery of

GM-CSF DNA

augmented

tumor protection.

Protection was

achieved with as

little as 62.5 ng

of Gp100 DNA

per vaccination.

Adoptive Cell

Transfer

C57BL/6 with

B16 tumors

1. Control (β-gal

T cells + IL-2) 2.

Gp100-reactive T

cells (Clone 9) +

IL-2

Infusion of 4 x

106 Gp100-

specific T cells

resulted in

dramatic tumor

destruction (P <

0.0001

compared to

control).

TCR Gene

Therapy

C57BL/6 with

B16 tumors

1. GFP vector-

transduced cells

2. 7 x 106 pmel-1

TCR-transduced

CD8+ cells

Transfer of TCR-

engineered cells

significantly

delayed tumor

growth compared
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to control

(P=0.009).

Neoantigen

Targeting

C57BL/6 with

engineered B16

tumors

Adoptive transfer

of pmel-1 T cells

into mice with

tumors

expressing wild-

type Gp100 vs. a

mutated, higher-

avidity Gp100

neoantigen.

Targeting the

neoantigen

enhanced T cell

recognition (IFN-

γ production) and

triggered more

complete and

durable

regression of

large,

established

tumors.

CTL Killing

Assay
In vitro

Pmel-1 CD8+ T

cells (effectors)

vs. B16/F10 cells

(targets)

exposed to

depsipeptide.

Pmel-1 cells

showed dose-

dependent killing

of B16/F10 cells,

with enhanced

killing at higher

effector-to-target

(E:T) ratios.

Experimental Protocols
Protocol 1: Subcutaneous B16 Melanoma Tumor Model

Cell Culture: Culture B16-F10 murine melanoma cells in DMEM supplemented with 10%

FBS in a humidified 37°C, 5% CO2 incubator.

Cell Preparation: Harvest adherent cells, wash with ice-cold PBS, and resuspend at a

desired concentration (e.g., 3 x 106 cells/mL).

Implantation: Subcutaneously inject 100 µL of the cell suspension (e.g., 3 x 105 cells) into

the right flank of 6- to 8-week-old female C57BL/6 mice.
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Monitoring: Palpate for tumors starting around day 5-7 post-injection. Measure tumor size

using digital calipers every 2-3 days. Tumor volume can be calculated using the formula:

(Length x Width2) / 2. Mice should be euthanized when tumors reach a predetermined size

(e.g., >1.5 cm in any dimension) or become ulcerated.

Protocol 2: Gp100 Peptide Vaccination
Vaccine Formulation: Prepare the vaccine by combining the Gp10025-33 peptide with an

adjuvant. For a liposomal formulation, decorate cationic liposomes with the peptide. CpG

ODN can be used as an additional adjuvant.

Tumor Model: Establish B16F10 tumors as described in Protocol 1.

Vaccination Schedule: When tumors reach a specified size (e.g., ~0.5 cm), begin the

vaccination regimen.

Priming Dose: On day 10 post-tumor implantation, inject the priming dose (e.g., 50 µg of

peptide in 100 µL) subcutaneously in the groin.

Booster Doses: Administer two subsequent booster doses on days 17 and 24.

Combination Therapy: For studies involving checkpoint blockade, administer anti-PD-1 mAb

intraperitoneally on specified days concurrent with the vaccination schedule.

Analysis: Monitor tumor growth and survival as primary endpoints. At the study's conclusion,

tumors can be excised to analyze the quantity and function of tumor-infiltrating lymphocytes

(TILs).

Protocol 3: Adoptive Cell Transfer of Pmel-1 T Cells
T Cell Isolation: Euthanize pmel-1 transgenic mice and prepare single-cell suspensions from

spleens.

Ex Vivo Expansion: Culture splenocytes (e.g., at 5 x 106 cells/well) with 10 nM Gp100

peptide and 10 ng/mL IL-2 for 2-3 days to activate and expand the Gp100-specific CD8+ T

cells.
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Recipient Preparation: Use C57BL/6 mice bearing established B16 tumors (e.g., 7-10 days

old). Optionally, perform sublethal total body irradiation (e.g., 5 Gy) 4-24 hours before T cell

transfer to induce lymphodepletion.

Adoptive Transfer: Harvest, wash, and count the expanded pmel-1 T cells. Infuse a

therapeutic dose (e.g., 1-5 x 106 cells) intravenously into the recipient mice.

Support Regimen:

Vaccination: On the day of transfer, vaccinate recipient mice with a recombinant vaccinia

virus encoding human Gp100 to boost the transferred T cells.

Cytokine Support: Administer high-dose IL-2 intraperitoneally (e.g., twice daily for 3 days)

to support T cell proliferation and effector function.

Analysis: Monitor tumor regression as the primary endpoint. Autoimmune side effects, such

as vitiligo (depigmentation of fur), can also be monitored as an on-target, off-tumor effect.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 14 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10828518?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10828518?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

